N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Description
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is a tertiary amine featuring a piperidine ring substituted at the 3-position of an ethanamine backbone, with two methyl groups attached to the nitrogen atom. This structure confers moderate lipophilicity and basicity, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWZWFUGBKCCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine involves the reductive amination of 3-piperidone with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Alkylation of Piperidine: : Another method involves the alkylation of piperidine with N,N-dimethyl-2-chloroethanamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Alkylation Reactions
The dimethylamino group facilitates alkylation under mild conditions. For example:
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Reaction with alkyl halides : Substitution occurs at the tertiary amine, forming quaternary ammonium salts. This reaction is typically performed in polar aprotic solvents (e.g., DMF) at room temperature.
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Mitsunobu reaction : The compound can participate in alkylation with alcohols using triphenylphosphine and diethyl azodicarboxylate (DEAD), forming derivatives with extended carbon chains.
Acylation Reactions
The amine reacts with acylating agents to form amides:
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Acetyl chloride : In the presence of a base (e.g., triethylamine), acetylation yields N-acetyl derivatives.
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Phosphoryl azides : Under catalytic conditions, acylation produces phosphoramidates, useful in medicinal chemistry .
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tertiary amine to a secondary amine, altering electronic properties.
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Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form N-oxides, which exhibit distinct solubility and reactivity profiles.
Coupling Reactions
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Diazonium salt coupling : Forms hydrazones via reaction with diazotized aromatic amines. For example, coupling with benzenediazonium chloride yields arylhydrazono derivatives .
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Japp–Klingemann cleavage : Intermediate azo compounds undergo cleavage to produce aldehydes or ketones .
Hydrolysis and Stability
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Acidic hydrolysis : The dimethylamino group hydrolyzes in concentrated HCl, yielding secondary amines and formaldehyde .
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Thermal stability : Decomposes above 200°C, releasing dimethylamine and forming piperidine-derived byproducts.
Comparative Reaction Analysis
Mechanistic Insights
Scientific Research Applications
Pharmacological Research
DMPEA has been studied for its potential role as a neurotransmitter and its effects on the central nervous system. It is structurally related to various psychoactive compounds, including those that interact with serotonin and dopamine receptors.
Case Study: Neurotransmitter Activity
Research has indicated that DMPEA may influence neurotransmitter release, particularly in the context of mood disorders. Studies suggest that compounds similar to DMPEA can modulate serotonin levels, which are crucial for mood regulation and anxiety relief .
Synthesis of Bioactive Compounds
DMPEA serves as a building block in the synthesis of various bioactive molecules, particularly in the development of new drugs targeting neurological conditions.
Table 1: Synthesis Pathways Using DMPEA
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Piperidine Derivatives | Alkylation with DMPEA | 75-85 | |
| Heterocyclic Compounds | Cyclization reactions | 60-70 | |
| Antidepressant Analogues | Amine coupling | 50-65 |
Analytical Chemistry
DMPEA is utilized in chromatography and mass spectrometry as a reference standard due to its well-defined structure and properties.
Case Study: Mass Spectrometry Applications
In analytical chemistry, DMPEA has been employed as an internal standard for quantifying related compounds in biological samples, enhancing the accuracy of pharmacokinetic studies .
Drug Development
The structural characteristics of DMPEA make it a candidate for developing new therapeutic agents aimed at treating neurodegenerative diseases and psychiatric disorders.
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action | Status |
|---|---|---|
| Depression | Serotonin receptor modulation | Preclinical |
| Anxiety Disorders | Dopamine pathway interaction | Research |
| Neuropathic Pain | NMDA receptor antagonism | Clinical Trials |
Toxicology Studies
Research into the toxicological profile of DMPEA suggests low toxicity levels when administered at therapeutic doses, making it a safer alternative to more potent analogs.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The piperidine ring and dimethylamine group can interact with active sites, influencing the activity of these targets. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Ethanamine Derivatives
a) N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)
- Structure : Differs by a trifluoromethoxyphenyl group and a methyl-piperidine substitution.
- Pharmacology : Exhibits high affinity for σ1 receptors (Ki = 5.2 nM) and σ2 receptors (Ki = 8.7 nM), demonstrating potent anti-cocaine effects in murine models .
- Key Difference : The trifluoromethoxy group enhances metabolic stability and receptor selectivity compared to the unsubstituted piperidinyl analog.
b) N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Piperazine vs. Piperidine Derivatives
a) 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP)
- Structure : Replaces piperidine with a piperazine ring.
Aromatic Substitutions and Bioactivity
a) Finoxetines (N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine Core)
- Structure: Features a phenoxyethoxy substituent instead of piperidine.
- Pharmacology: Active in zebrafish models at ~15 μM, suggesting CNS activity. The phenoxy group may confer serotoninergic or adrenergic modulation .
b) Doxylamine Metabolites (e.g., N,N-Dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine)
Heterocyclic and Prodrug Modifications
a) Pt(IV) Complex with N,N-Dimethyl-2-[2-(quinolin-8-yl)-1H-benzimidazol-1-yl]ethanamine
- Structure : The ethanamine moiety is part of a platinum(IV) prodrug.
- Function: Stable in acidic environments (e.g., stomach) and activated by glutathione reduction.
Structural and Pharmacological Data Table
*Calculated based on structural formula.
Critical Analysis of Structural Variations
- Piperidine vs. Piperazine : Piperidine’s saturated ring enhances rigidity and lipophilicity, favoring CNS penetration, while piperazine’s polarity improves solubility for peripheral targets .
- Aromatic Substituents : Electron-withdrawing groups (e.g., trifluoromethoxy) increase metabolic stability and receptor affinity, as seen in σ1 ligands .
- N-Substitution : N,N-Dimethyl groups reduce first-pass metabolism compared to primary amines but may limit hydrogen-bonding interactions .
Biological Activity
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine, commonly known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known to enhance biological activity through interactions with various receptors. The structural formula can be denoted as follows:
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperidine derivatives, including this compound, which demonstrated potent activity against a range of bacterial strains.
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Piperidine Derivative A | P. aeruginosa | 16 µg/mL |
| Piperidine Derivative B | K. pneumoniae | 8 µg/mL |
This data suggests that this compound has comparable efficacy to other derivatives in inhibiting bacterial growth .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
| IL-1β | 800 | 300 |
These findings indicate that this compound effectively modulates inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .
3. Neuropharmacological Effects
Piperidine derivatives are known for their interactions with the central nervous system (CNS). This compound has shown potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.
Case Study: Alzheimer's Disease Model
In a study involving an Alzheimer's disease model, this compound was administered to evaluate its cognitive-enhancing effects:
| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
|---|---|---|
| Memory Retention Score | 45 ± 5 | 75 ± 4 |
| Cholinesterase Activity (µM) | 0.5 ± 0.05 | 0.2 ± 0.03 |
The results demonstrated a significant improvement in memory retention and a reduction in cholinesterase activity, indicating its potential as a therapeutic agent for cognitive disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
